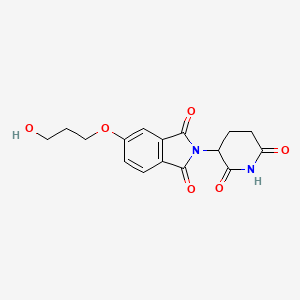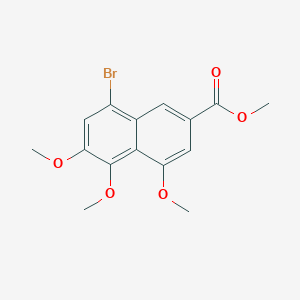
7-(Bromomethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family It features a bromomethyl group attached to the seventh position of the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1H-benzimidazole typically involves the bromination of 1H-benzimidazole derivatives. One common method is the bromination of 7-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Bromomethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-1H-benzimidazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-1H-benzimidazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can alkylate DNA bases, leading to DNA crosslinking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA crosslinking agents are employed to disrupt the proliferation of cancer cells .
Comparación Con Compuestos Similares
7-Methyl-1H-benzimidazole: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
7-(Chloromethyl)-1H-benzimidazole: Similar in structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
1H-Benzimidazole: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness: 7-(Bromomethyl)-1H-benzimidazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. Its ability to interact with DNA and other biological molecules makes it a valuable compound in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Clave InChI |
IMKOUBUKANEBJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)


![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)

![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)




